

An In-depth Technical Guide to Octadecyltrimethylammonium Bromide (CAS: 1120-02-1)

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Compound of Interest

Compound Name: Octadecyltrimethylammonium
bromide

Cat. No.: B072188

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecyltrimethylammonium bromide (OTAB), also known as Stearyl Trimethyl Ammonium Bromide (STAB), is a quaternary ammonium compound (QAC) belonging to the class of cationic surfactants. Its amphiphilic nature, characterized by a long hydrophobic octadecyl (C18) alkyl chain and a hydrophilic quaternary ammonium headgroup, imparts unique solution behaviors and surface activities.[1][2] These properties make OTAB a versatile molecule in various scientific and industrial fields, including drug delivery, gene therapy, nanoparticle synthesis, and as an antimicrobial agent.[3][4][5] This technical guide provides a comprehensive overview of OTAB, focusing on its physicochemical properties, toxicological profile, mechanisms of action, and detailed experimental protocols relevant to research and development.

Physicochemical Properties

OTAB is typically a white to off-white crystalline solid or powder.[2][6] It is stable under normal conditions but is hygroscopic and should be protected from moisture.[6][7] It is incompatible with strong oxidizing agents.[6][7] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Octadecyltrimethylammonium Bromide**

Property	Value	References
CAS Number	1120-02-1	[2] [6] [7]
Molecular Formula	C ₂₁ H ₄₆ BrN	[7] [8]
Molecular Weight	392.50 g/mol	[6] [7]
Appearance	White to almost white powder/crystal	[2] [6]
Melting Point	~250 °C (with decomposition)	[6] [7] [8]
Water Solubility	Soluble	[2] [6] [7]
Critical Micelle Concentration (CMC)	0.33 mM (in aqueous solution)	[7]
LogP	3.06 - 3.96	[6] [7]
HLB Value	15.8	[9]

Toxicology and Safety Profile

As a cationic surfactant, OTAB can interact with biological membranes, leading to potential toxicity. It is classified as an irritant and is harmful if swallowed.[\[10\]](#) Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be used when handling the compound.[\[7\]](#)[\[8\]](#)

Table 2: Toxicological and Safety Data for **Octadecyltrimethylammonium Bromide**

Hazard Type	GHS Classification & Description	References
Acute Oral Toxicity	Category 4: Harmful if swallowed.	[8] [11]
Skin Irritation	Category 2: Causes skin irritation. May cause an allergic skin reaction.	[10] [11]
Eye Irritation	Category 1: Causes serious eye damage.	[11]
Respiratory Irritation	STOT SE 3: May cause respiratory irritation.	[10] [12]
Aquatic Hazard	Category 1: Very toxic to aquatic life with long lasting effects.	[11]
Personal Protective Equipment	Eyeshields, Gloves, N95 Dust Mask	[7] [8]

Note: Some toxicological data is based on closely related compounds like Cetyltrimethylammonium Bromide (CTAB) and should be interpreted with caution.[\[13\]](#)[\[14\]](#)

Mechanism of Action

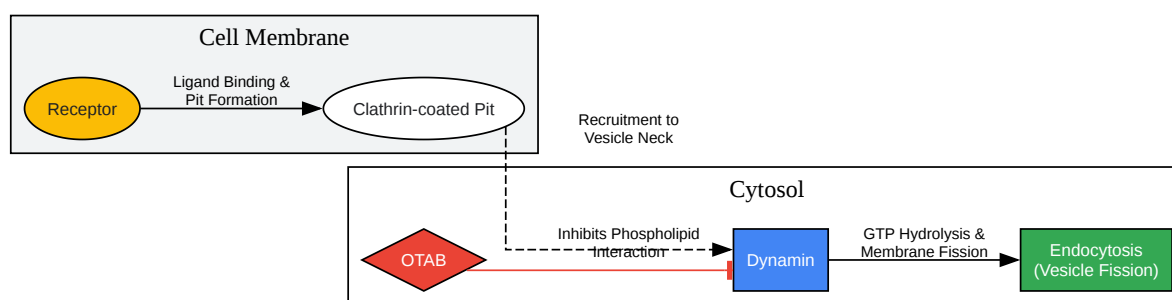
The primary mechanism of action for OTAB stems from its cationic surfactant properties, which drive its interaction with negatively charged biological surfaces like cell membranes.

Interaction with Cell Membranes

The positively charged quaternary ammonium headgroup of OTAB interacts electrostatically with negatively charged components of cell membranes, such as phospholipids and proteins. The long hydrophobic tail then inserts into the lipid bilayer, disrupting its integrity.[\[5\]](#) This disruption can increase membrane permeability, leading to leakage of cellular contents and ultimately cell death, which is the basis for its antimicrobial activity.[\[5\]](#)

Inhibition of Dynamin-Mediated Endocytosis

OTAB is a known inhibitor of dynamin, a GTPase enzyme essential for membrane fission during endocytosis.[15][16] Dynamin polymerizes at the neck of budding vesicles and uses the energy from GTP hydrolysis to constrict and sever the membrane. OTAB targets the interaction between dynamin's pleckstrin homology (PH) domain and phospholipids in the cell membrane. [15][16] By interfering with this interaction, OTAB prevents the recruitment and assembly of dynamin at the sites of endocytosis, effectively blocking the process.[15] This makes OTAB a valuable tool for studying cellular trafficking pathways.



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Caption: Mechanism of OTAB as a dynamin inhibitor to block endocytosis.

Applications in Research and Drug Development

Nanoparticle Synthesis

OTAB is widely used as a stabilizing and shape-directing agent in the synthesis of metallic nanoparticles, such as gold and silver nanorods.[3][17][18] In a typical seed-mediated growth method, OTAB forms rod-shaped micelles in the growth solution, which act as soft templates. [17] The bromide counter-ion plays a crucial role by binding preferentially to specific crystallographic faces of the gold or silver seed particles, which inhibits growth on those faces and promotes elongated, anisotropic growth into nanorods.[17]

Drug and Gene Delivery

As a cationic lipid, OTAB is a component in the formulation of liposomes and micelles for drug and gene delivery.^[5] The positive charge facilitates interaction with and uptake by negatively charged cell membranes. These lipid-based nanocarriers can encapsulate hydrophobic drugs or electrostatically bind nucleic acids (like siRNA or plasmid DNA), protecting them from degradation and facilitating their delivery into cells.^{[5][19]}

Antimicrobial Agent

The membrane-disrupting properties of OTAB give it potent antimicrobial activity against a range of bacteria.^{[5][7]} It is effective against organisms like *Staphylococcus aureus*.^[7] Its mechanism involves compromising the bacterial cell wall and membrane, leading to cell lysis.

Experimental Protocols

Protocol: Synthesis of Silver Nanoparticles (AgNPs)

This protocol is a representative example of using a cationic surfactant as a stabilizing agent in nanoparticle synthesis.

Materials:

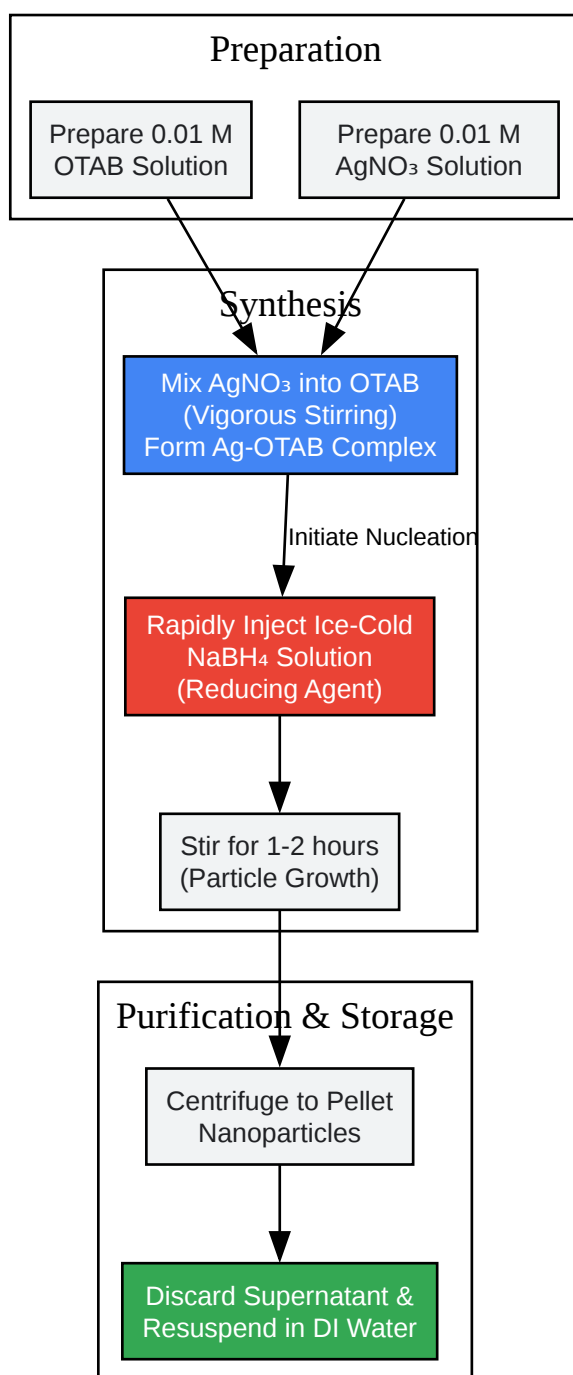
- **Octadecyltrimethylammonium bromide (OTAB)**
- Silver Nitrate (AgNO_3)
- Sodium Borohydride (NaBH_4), ice-cold solution
- Deionized (DI) water

Procedure:

- **Preparation of OTAB Solution:** Prepare a 0.01 M solution of OTAB in DI water.
- **Formation of AgNO_3 -OTAB Complex:** In a clean glass flask, add 50 mL of the 0.01 M OTAB solution. While vigorously stirring, slowly add 50 mL of a freshly prepared 0.01 M AgNO_3 solution. Continue stirring to form the silver-surfactant complex.^[20]
- **Reduction:** To the AgNO_3 -OTAB complex solution, rapidly inject an appropriate volume of ice-cold 0.01 M NaBH_4 solution under vigorous stirring. The required volume will depend on

the desired particle size and should be optimized.

- **Maturation:** The solution color will change almost immediately, indicating the nucleation of silver nanoparticles. Allow the reaction to proceed under continuous stirring for 1-2 hours at room temperature to ensure complete reduction and particle growth stabilization.[\[20\]](#)
- **Purification:** Centrifuge the resulting nanoparticle suspension (e.g., 8000 rpm for 30 minutes) to pellet the AgNPs. Discard the supernatant, which contains excess OTAB and reactants.
[\[20\]](#)
- **Resuspension:** Resuspend the nanoparticle pellet in fresh DI water for storage and characterization.



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Caption: General workflow for the synthesis of silver nanoparticles using OTAB.

Methodology: Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of surfactants and can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the point of micelle formation.

1. Tensiometry:

- Principle: Surface tension of a surfactant solution decreases as the concentration increases. Once micelles form, the concentration of free monomers in the solution remains relatively constant, and the surface tension plateaus. The CMC is the concentration at the inflection point.
- Methodology: Prepare a series of OTAB solutions in DI water with increasing concentrations. Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method). Plot surface tension versus the logarithm of OTAB concentration. The point where the slope changes sharply corresponds to the CMC.[\[1\]](#)

2. Conductometry:

- Principle: For ionic surfactants like OTAB, the molar conductivity of the solution changes with concentration. Micelles move slower than free monomers and have a lower effective charge, causing a decrease in the slope of the conductivity vs. concentration plot.
- Methodology: Measure the specific conductance of a series of OTAB solutions of increasing concentration using a conductivity meter. Plot the specific conductance against the OTAB concentration. The plot will show two linear regions with different slopes. The intersection of these lines gives the CMC.[\[1\]](#)

3. Fluorimetry (using a fluorescent probe like Pyrene):

- Principle: Pyrene has a fluorescence emission spectrum that is sensitive to the polarity of its microenvironment. In an aqueous solution, it has a certain emission profile. When micelles form, pyrene partitions into the hydrophobic core of the micelles. This change in environment causes a significant shift in the ratio of the intensities of two specific emission peaks (I_1/I_3).
- Methodology: Prepare OTAB solutions of varying concentrations containing a constant, low concentration of pyrene. Measure the fluorescence emission spectrum for each sample. Calculate the ratio of the first and third vibronic peaks (I_1 at ~371 nm and I_3 at ~392 nm). Plot

the I_1/I_3 ratio against OTAB concentration. A sharp decrease in the ratio indicates the partitioning of pyrene into the micelles, and the concentration at the midpoint of this transition is the CMC.[1]

Conclusion

Octadecyltrimethylammonium bromide is a cationic surfactant with significant utility in scientific research and pharmaceutical development. Its well-defined physicochemical properties, coupled with its functions as a membrane-active agent, dynamin inhibitor, and nanoparticle stabilizer, make it a powerful molecular tool. A thorough understanding of its properties, mechanisms, and handling requirements, as detailed in this guide, is essential for its effective and safe application in the laboratory.

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